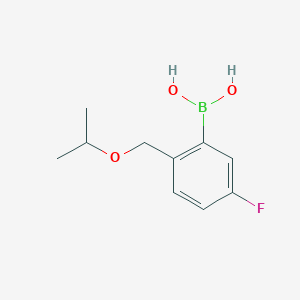

5-Fluoro-2-(isopropoxymethyl)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[5-fluoro-2-(propan-2-yloxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BFO3/c1-7(2)15-6-8-3-4-9(12)5-10(8)11(13)14/h3-5,7,13-14H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMKVOYZVOGHDAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)COC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-2-(isopropoxymethyl)phenylboronic acid

Abstract

5-Fluoro-2-(isopropoxymethyl)phenylboronic acid is a key organoboron intermediate, increasingly pivotal in the realms of organic synthesis and medicinal chemistry. Its unique substitution pattern—a fluorine atom at the 5-position and an isopropoxymethyl group at the 2-position—imparts distinct electronic and steric properties that are highly advantageous in modern synthetic methodologies, most notably in Suzuki-Miyaura cross-coupling reactions.[1] This guide provides a comprehensive overview of its core physicochemical properties, detailed protocols for its analytical characterization, and expert insights into its stability, handling, and application. Designed for researchers, chemists, and drug development professionals, this document serves as a definitive technical resource for leveraging this versatile building block.

Core Chemical and Physical Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective and safe utilization in any research or development setting. The defining characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1333392-80-5 | [1] |

| Molecular Formula | C₁₀H₁₄BFO₃ | [2] |

| Molecular Weight | 212.03 g/mol | [1] |

| IUPAC Name | [5-fluoro-2-(propan-2-yloxymethyl)phenyl]boronic acid | [2] |

| Appearance | Solid (Typically a white to off-white powder) | |

| Purity | ≥97-98% (Commercial Grade) | [3] |

| Storage Temperature | 2-8°C, under inert atmosphere | [3] |

The presence of both an electron-withdrawing fluoro group and a moderately bulky, electron-donating isopropoxymethyl group creates a unique electronic environment on the phenyl ring, influencing the acidity of the boronic acid moiety and its reactivity in catalytic cycles.[1]

The Critical Role of Structure: The Boroxine Equilibrium

A fundamental, yet often overlooked, property of boronic acids is their propensity to exist in equilibrium with their cyclic anhydride form, the boroxine. This dehydration is a reversible process, influenced by factors such as solvent, temperature, and the presence of water.

Caption: Reversible equilibrium between the boronic acid monomer and its cyclic boroxine anhydride.

Expert Insight: The formation of boroxines can lead to inconsistencies in solubility and reaction stoichiometry if not accounted for.[4] Commercial boronic acids often exist as a mixture of the acid and its boroxine.[4] For reactions sensitive to precise stoichiometry, it is crucial to use freshly opened material or to understand the equilibrium state under the specific reaction conditions.

Analytical Characterization: A Validated Approach

Accurate characterization is essential to confirm identity and purity. We present a multi-faceted approach combining spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation. For this molecule, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are all informative.

-

¹H NMR: Will show characteristic signals for the aromatic protons, the methylene (-CH₂-) protons adjacent to the oxygen, the methine (-CH-) of the isopropyl group, and the methyl (-CH₃) protons. The coupling patterns between aromatic protons will be influenced by the fluorine atom.

-

¹⁹F NMR: A singlet is expected, with its chemical shift providing confirmation of the fluorine's presence and electronic environment.

-

¹¹B NMR: This technique is particularly useful for assessing the state of the boronic acid. The sp²-hybridized boron of the free acid gives a broad signal, which shifts significantly upfield upon conversion to a tetrahedral sp³-hybridized boronate ester, for instance, during reaction or complexation.[5] This shift can be used to monitor reaction progress or study binding events.[5]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide fragmentation data for structural verification.

-

Technique of Choice: Electrospray Ionization (ESI) is a suitable soft ionization technique for boronic acids, often performed in negative ion mode to detect the [M-H]⁻ or other adducts.[6][7]

-

Expected Mass: The monoisotopic mass of C₁₀H₁₄BFO₃ would be the primary target for high-resolution mass spectrometry (HRMS) to confirm the elemental composition.

Protocol: Purity Determination by Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying the purity of the boronic acid and detecting potential impurities.

Objective: To resolve this compound from potential synthetic byproducts or degradants.

Methodology:

-

Instrumentation: HPLC system with UV-Vis Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient Program:

-

Start at 10% B, hold for 1 minute.

-

Linear ramp to 95% B over 8 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 10% B in 1 minute.

-

Re-equilibrate for 3 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 230 nm and 254 nm.

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Methanol/Water.[6]

Self-Validation System:

-

System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be <2.0%.

-

Peak Tailing Factor: Should be between 0.9 and 1.5.

-

Rationale: The acidic modifier (formic acid) ensures the boronic acid is protonated, leading to better peak shape. The gradient elution is necessary to separate the main component from both more polar and less polar impurities effectively.

Solubility Profile

The solubility of boronic acids can be complex due to the boroxine equilibrium.[4] Phenylboronic acids generally exhibit good solubility in polar organic solvents but limited solubility in water and nonpolar hydrocarbons.[8]

| Solvent | Solubility | Rationale |

| Methanol, Ethanol | Soluble | Polar protic solvents that can hydrogen bond with the -B(OH)₂ group. |

| Tetrahydrofuran (THF), 1,4-Dioxane | Soluble | Polar aprotic ethers commonly used in cross-coupling reactions.[9] |

| Acetone, 3-Pentanone | Soluble | Ketones are effective solvents for many boronic acids.[4] |

| Water | Sparingly Soluble | Generally low, but can be pH-dependent. Basification forms the more soluble boronate anion.[4] |

| Hexanes, Toluene | Poorly Soluble | Nonpolar solvents are generally poor choices for dissolving free boronic acids. |

Stability and Safe Handling

Stability: Boronic acids are generally stable solids but can be susceptible to oxidation and protodeborylation (cleavage of the C-B bond).[10][11]

-

Oxidative Instability: At physiological pH, some boronic acids can be oxidized by reactive oxygen species.[11] While this is a greater concern in biological applications, it underscores the need for proper storage. Electron-withdrawing groups can sometimes enhance stability against oxidation.[11]

-

Protodeborylation: This side reaction can occur under certain cross-coupling conditions, particularly in aqueous media, leading to the formation of 1-fluoro-4-(isopropoxymethyl)benzene.[10] Careful selection of base, solvent, and temperature can minimize this pathway.

Handling and Storage Protocol:

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear safety glasses, a lab coat, and nitrile gloves.

-

Storage: Store in a tightly sealed container at 2-8°C. For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended to minimize oxidation and moisture exposure, which can promote boroxine formation.

-

Incompatibilities: Avoid strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Application in Suzuki-Miyaura Cross-Coupling

The primary application of this reagent is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to form C-C bonds, a cornerstone of modern synthetic chemistry.[1][9]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Mechanism Explained:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (R¹-X).[12][13]

-

Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center. This crucial step requires activation by a base, which converts the boronic acid to a more nucleophilic boronate species.[13][14]

-

Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[12][13]

Role of Substituents:

-

5-Fluoro Group: As an electron-withdrawing group, it increases the Lewis acidity of the boron atom, which can facilitate the transmetalation step.[1]

-

2-(isopropoxymethyl) Group: This ortho substituent provides steric bulk near the reaction center.[1] This can be advantageous in preventing undesired side reactions like homocoupling of the boronic acid and can influence the final conformation of the biaryl product.

References

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX. [Link]

-

How to use mass spectrometry to analyze Phenylboronic Acid? Sparrow Chemical Blog. [Link]

-

Analytical Methods. RSC Publishing. [Link]

-

Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. Agilent. [Link]

-

This compound(CAS# 1333392-80-5). Angene Chemical. [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]

-

(2-Chloro-5-fluoro-3-isopropoxyphenyl)boronic acid | C9H11BClFO3 | CID 177685454. PubChem. [Link]

-

Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]

-

Phenylboronic acid. Grokipedia. [Link]

-

Phenylboronic acid. Wikipedia. [Link]

-

3-Fluoro-5-(iso-propyl-d7)-phenylboronic acid. PubChem. [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH. [Link]

-

(2-Fluoro-3-isopropoxy-5-methylphenyl)boronic acid. Lead Sciences. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. angenesci.com [angenesci.com]

- 3. (2-Fluoro-3-isopropoxy-5-methylphenyl)boronic acid - Lead Sciences [lead-sciences.com]

- 4. d-nb.info [d-nb.info]

- 5. pubs.acs.org [pubs.acs.org]

- 6. sciex.com [sciex.com]

- 7. jnsparrowchemical.com [jnsparrowchemical.com]

- 8. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. Yoneda Labs [yonedalabs.com]

- 11. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. Suzuki Coupling [organic-chemistry.org]

Synthesis and characterization of 5-Fluoro-2-(isopropoxymethyl)phenylboronic acid

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Fluoro-2-(isopropoxymethyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

This compound is a substituted arylboronic acid that has emerged as a valuable building block in organic synthesis, particularly within the realm of drug discovery and development.[1] Its unique trifunctional structure—a reactive boronic acid moiety, an electron-withdrawing fluorine atom, and a sterically influential isopropoxymethyl group—provides chemists with a versatile tool for constructing complex molecular architectures.

The fluorine substituent is a well-established bioisostere for hydrogen, capable of modulating a molecule's physicochemical properties such as lipophilicity, metabolic stability, and binding affinity without significantly increasing steric bulk. The ortho-isopropoxymethyl group can influence conformational preferences and introduce specific steric interactions, which can be crucial for achieving desired biological activity and selectivity. The boronic acid itself is a cornerstone functional group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds to create biaryl and heteroaryl systems prevalent in many pharmaceutical agents.[1][2]

This guide provides a comprehensive overview of a reliable synthetic route to this compound, detailed characterization methods, and an exploration of its primary application in Suzuki-Miyaura cross-coupling. The protocols and explanations are grounded in established chemical principles to ensure both accuracy and practical utility for scientists in the field.

Physicochemical and Structural Data

A summary of the key properties for this compound is provided below for quick reference.

| Property | Value |

| CAS Number | 1333392-80-5[3] |

| Molecular Formula | C₁₀H₁₄BFO₃[3] |

| Molecular Weight | 212.03 g/mol [1] |

| IUPAC Name | [5-Fluoro-2-(propan-2-yloxymethyl)phenyl]boronic acid[3] |

| InChI Key | NMKVOYZVOGHDAI-UHFFFAOYSA-N |

| Physical Form | Solid |

| Storage Temperature | 2-8°C |

Retrosynthetic Analysis and Strategy

The synthesis of this compound is most effectively approached through a two-stage process. The core strategy involves the late-stage introduction of the boronic acid moiety to a pre-functionalized aromatic precursor. This approach is advantageous as it avoids carrying the sensitive boronic acid group through multiple synthetic steps.

Our retrosynthetic analysis points to a lithiation-borylation sequence as the key transformation. This powerful method allows for the direct conversion of an aryl halide into the corresponding boronic acid.[4] The required precursor is therefore 2-Bromo-4-fluoro-1-(isopropoxymethyl)benzene . This intermediate can be synthesized from commercially available starting materials.

Caption: Retrosynthetic pathway for the target molecule.

Detailed Synthetic Protocol

This section provides a step-by-step methodology for the synthesis of the target compound. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Part 1: Synthesis of 2-Bromo-4-fluoro-1-(isopropoxymethyl)benzene (Precursor)

The synthesis of the aryl bromide precursor is achieved via a Williamson ether synthesis, a reliable and high-yielding method for forming ethers.

Reaction Scheme: (2-Bromo-4-fluorophenyl)methanol + Sodium Hydride (NaH) → Sodium alkoxide intermediate Sodium alkoxide intermediate + 2-Iodopropane → 2-Bromo-4-fluoro-1-(isopropoxymethyl)benzene

Step-by-Step Protocol:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add (2-Bromo-4-fluorophenyl)methanol (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.5 M).

-

Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes. Causality: NaH is a strong, non-nucleophilic base used to deprotonate the alcohol, forming the sodium alkoxide. The reaction is exothermic and produces flammable hydrogen gas, necessitating slow addition at 0°C under an inert atmosphere.

-

Alkylation: After stirring for 30 minutes at 0°C, add 2-iodopropane (1.5 eq) dropwise via the dropping funnel.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure precursor as a colorless oil.

Part 2: Synthesis of this compound

The final step involves a low-temperature lithiation-borylation reaction. This transformation is highly sensitive to air and moisture, requiring anhydrous conditions and inert atmosphere techniques.

Reaction Scheme: 2-Bromo-4-fluoro-1-(isopropoxymethyl)benzene + n-Butyllithium → Aryllithium intermediate Aryllithium intermediate + Triisopropyl borate → Boronate ester intermediate Boronate ester intermediate + Acidic Workup → this compound

Step-by-Step Protocol:

-

Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the precursor, 2-Bromo-4-fluoro-1-(isopropoxymethyl)benzene (1.0 eq), and anhydrous THF (~0.3 M).

-

Lithiation: Cool the flask to -78°C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 eq) dropwise over 20 minutes, ensuring the internal temperature does not rise above -70°C. Stir the resulting solution at -78°C for 1 hour. Causality: This is a halogen-metal exchange reaction. The low temperature is critical to prevent side reactions, such as the reaction of the highly basic n-BuLi or the generated aryllithium with the THF solvent or other functional groups.[4]

-

Borylation: To the aryllithium solution, add triisopropyl borate (B(O-iPr)₃, 1.2 eq) dropwise, maintaining the temperature at -78°C. Causality: Triisopropyl borate is the electrophile that traps the nucleophilic aryllithium intermediate, forming a boronate ester complex.[5][6]

-

Warming and Hydrolysis: After stirring for 2 hours at -78°C, allow the reaction to slowly warm to room temperature and stir overnight.

-

Workup: Cool the mixture to 0°C and quench by the slow addition of 2 M hydrochloric acid (HCl). Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester to the boronic acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude solid is typically purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford this compound as a white solid.

Caption: Experimental workflow for the two-part synthesis.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are standard.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons (typically in the δ 7.0-7.8 ppm range, showing splitting patterns consistent with a 1,2,4-trisubstituted ring), a septet for the isopropyl CH, a doublet for the isopropyl CH₃ groups, a singlet for the benzylic CH₂, and a broad singlet for the B(OH)₂ protons.[7][8] |

| ¹³C NMR | Peaks for the aromatic carbons (with C-F coupling), the benzylic carbon, and the two distinct carbons of the isopropoxy group. The carbon atom attached to the boron is often broadened or not observed due to quadrupolar relaxation.[7] |

| ¹⁹F NMR | A singlet in the typical range for an aryl fluoride. |

| Mass Spec. (HRMS) | The calculated exact mass should match the observed mass, confirming the elemental composition.[7] Expected [M-H]⁻ or other relevant ions. |

| Melting Point | A sharp melting point range, indicative of high purity. |

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a coupling partner in Suzuki-Miyaura reactions.[1] This palladium-catalyzed reaction forms a C-C bond between the boronic acid's ipso-carbon and an sp²-hybridized carbon of an organic halide or triflate.[9][10]

The reaction is highly valued for its mild conditions, tolerance of a wide variety of functional groups, and the generally non-toxic nature of the boron-containing byproducts.[2] The presence of the fluorine and isopropoxymethyl groups on the boronic acid can influence the electronic properties and steric environment of the resulting biaryl product, making this building block particularly useful for fine-tuning the properties of lead compounds in drug discovery.[11]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

-

Benchchem. This compound | 1333392-80-5.

-

Myers, A. G. Lithiation- Borylation in Synthesis.

-

Organic Chemistry Portal. Arylboronic acid or boronate synthesis.

-

Lagu, B. R., & Li, H. (2010). Application of the Lithiation−Borylation Reaction to the Preparation of Enantioenriched Allylic Boron Reagents and Subsequent In Situ Conversion into 1,2,4-Trisubstituted Homoallylic Alcohols with Complete Control over All Elements of Stereochemistry. Journal of the American Chemical Society.

-

Aggarwal, V. K. (2018). Lithiation-Borylation Methodology and Its Application in Synthesis. SlideShare.

-

Royal Society of Chemistry. Supplementary Material for an article on boronic acid esters.

-

Alcarazo, M., et al. (2012). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal.

-

Aggarwal, V. K., & Butts, C. P. (2014). ChemInform Abstract: Lithiation-Borylation Methodology and Its Application in Synthesis. Accounts of Chemical Research.

-

Angene Chemical. This compound(CAS# 1333392-80-5).

-

Google Patents. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.

-

Sigma-Aldrich. (5-Fluoro-2-(isopropoxymethyl)phenyl)boronic acid.

-

Google Patents. CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.

-

PrepChem.com. Synthesis of 2-Bromo-1,4-diisopropylbenzene.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

-

Benchchem. Application Notes and Protocols: Suzuki Coupling Reactions Involving 5-Cyclopropyl-2-fluorobenzoic Acid.

-

Organic Chemistry Portal. Suzuki Coupling.

-

Google Patents. CN102603499A - Synthetic method of 1-bromo-4-fluorin-5-isopropyl-2-metoxybenzene.

-

PrepChem.com. Synthesis of 2-fluoro-4-bromo-4'-propylbiphenyl.

-

ChemicalBook. Phenylboronic acid(98-80-6) 1H NMR spectrum.

-

Parchem. 5-Fluoro-2-isopropoxyphenylboronic acid (Cas 1451390-94-5).

-

Sigma-Aldrich. (5-Fluoro-2-(isopropoxymethyl)phenyl)boronic acid (Chinese).

-

Sigma-Aldrich. (5-Fluoro-2-(isopropoxymethyl)phenyl)boronic acid | 1333392-80-5.

-

ChemBK. (5-fluoro-2-(isopropoxymethyl)phenyl)boronic acid.

-

Sigma-Aldrich. (5-Fluoro-2-(isopropoxymethyl)phenyl)boronic acid (Portuguese).

-

Li, Y., et al. (2018). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Science and Technology of Advanced Materials.

-

Sam, T. W., & Raines, R. T. (2011). Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. The Journal of Organic Chemistry.

-

Wang, Y., et al. (2022). Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine. Biomaterials Science.

-

El-Faham, A., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.

-

Medicines for All Institute (M4ALL). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate.

-

MIT Technology Licensing Office. Boron-Containing Pharmacophore.

-

Alchem Pharmtech. CAS 928053-97-8 | 5-Fluoro-2-(trifluoromethyl)phenylboronic acid.

-

Gondru, R., & Venkanna, M. (2023). Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans. Nanoscale Advances.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. angenesci.com [angenesci.com]

- 4. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 7. rsc.org [rsc.org]

- 8. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Sci-Hub. Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step / Chemistry – A European Journal, 2017 [sci-hub.box]

A Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Fluoro-2-(isopropoxymethyl)phenylboronic acid

Abstract

This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 5-Fluoro-2-(isopropoxymethyl)phenylboronic acid, a key building block in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. As researchers and drug development professionals require unambiguous structural confirmation, a thorough understanding of its NMR signature is paramount. This document details the experimental protocols for acquiring high-quality NMR spectra and offers a comprehensive interpretation of the ¹H and ¹³C NMR data. The discussion emphasizes the causal factors behind observed chemical shifts and coupling constants, including the electronic effects of the fluorine, boronic acid, and isopropoxymethyl substituents. This guide serves as an authoritative reference for the characterization of this and structurally related compounds.

Introduction

This compound is a fluorinated arylboronic acid derivative valued for its unique reactivity profile. The presence of a fluorine atom modulates the electronic properties of the phenyl ring, enhancing the Lewis acidity of the boronic acid moiety, while the isopropoxymethyl group introduces specific steric and electronic effects.[1] These features make it a versatile reagent for creating complex organic molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of such molecules in solution. This guide presents a detailed interpretation of its ¹H and ¹³C NMR spectra, grounded in fundamental principles and empirical data from related structures.

Molecular Structure and Predicted NMR Environments

To interpret the NMR spectra, one must first analyze the distinct chemical environments of the hydrogen and carbon atoms within the molecule.

Figure 1. Molecular structure of this compound with atom numbering for NMR assignments.

The molecule possesses:

-

Three non-equivalent aromatic protons (H3, H4, H6). Their chemical shifts and multiplicities are dictated by their position relative to the three different substituents.

-

One set of benzylic methylene protons (H7).

-

One methine proton (H8) and two equivalent methyl groups (H9, H10) in the isopropyl moiety.

-

Labile hydroxyl protons on the boronic acid group.

-

Ten unique carbon environments, including six aromatic carbons and four aliphatic carbons.

Experimental Protocol: A Self-Validating System

The quality of NMR data is critically dependent on the experimental setup. The following protocol is designed to yield high-resolution, unambiguous spectra for arylboronic acids.

Workflow for NMR Analysis

Figure 2. Standard workflow for NMR sample preparation, data acquisition, and processing.

Methodology:

-

Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Boronic acids are prone to dehydration, forming cyclic boroxine trimers, which can complicate spectra.[2] Protic solvents like methanol-d₄ can be used to break up these oligomers but will cause the exchange of the B(OH)₂ protons.[2] DMSO-d₆ effectively solubilizes the boronic acid and allows for the observation of the B(OH)₂ protons. The residual solvent peak for DMSO-d₆ appears at δ ~2.50 ppm in the ¹H spectrum and δ ~39.52 ppm in the ¹³C spectrum, serving as a reliable internal standard.[3][4]

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[5] Add approximately 0.7 mL of DMSO-d₆. Ensure complete dissolution by vortexing. Transfer the solution to a standard 5 mm NMR tube.

-

Instrument Parameters: Data should be acquired on a spectrometer with a field strength of at least 400 MHz for ¹H to ensure adequate signal dispersion.

-

¹H NMR: A standard pulse sequence is used with a spectral width of approximately 12 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 2 seconds. Typically, 16 scans are sufficient.

-

¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is standard. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a wider spectral width (~220 ppm) are required.[6]

-

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration, and signal multiplicity.

Table 1: Representative ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.15 | br s | - | 2H | B(OH)₂ |

| ~7.51 | dd | J = 8.8, 2.9 | 1H | H6 |

| ~7.38 | ddd | J = 8.8, 8.0, 2.9 | 1H | H4 |

| ~7.20 | dd | J = 8.8, 2.9 | 1H | H3 |

| ~4.65 | s | - | 2H | O-CH₂ -Ar (C7) |

| ~3.70 | sept | J = 6.1 | 1H | CH (CH₃)₂ (C8) |

| ~1.15 | d | J = 6.1 | 6H | CH(CH₃ )₂ (C9, C10) |

Detailed Interpretation:

-

B(OH)₂ Protons (δ ~8.15 ppm): The two hydroxyl protons on the boron atom typically appear as a broad singlet. Its chemical shift can be highly variable depending on concentration, temperature, and residual water in the solvent. This peak will disappear upon the addition of a drop of D₂O due to rapid chemical exchange, a definitive diagnostic test.

-

Aromatic Protons (δ 7.20-7.51 ppm):

-

H6 (δ ~7.51 ppm): This proton is ortho to the electron-withdrawing boronic acid group and meta to the fluorine, resulting in its downfield shift. It appears as a doublet of doublets due to coupling with H4 (³JHH ≈ 8.8 Hz) and the more distant H3 (⁴JHH ≈ 2.9 Hz).

-

H4 (δ ~7.38 ppm): This proton is ortho to the fluorine atom and meta to the other two substituents. It exhibits complex splitting (doublet of doublet of doublets) due to coupling with H3 (³JHH ≈ 8.8 Hz), the fluorine atom (³JHF ≈ 8.0 Hz), and H6 (³JHH ≈ 8.8 Hz).[7]

-

H3 (δ ~7.20 ppm): This proton is ortho to the isopropoxymethyl group and para to the fluorine. It appears as a doublet of doublets due to coupling with H4 (³JHH ≈ 8.8 Hz) and a smaller long-range coupling to the fluorine (⁴JHF ≈ 2.9 Hz).[8]

-

-

Isopropoxymethyl Protons (δ 1.15-4.65 ppm):

-

-O-CH₂-Ar (H7, δ ~4.65 ppm): The methylene protons are adjacent to both an oxygen atom and the aromatic ring, causing a significant downfield shift. They typically appear as a singlet, as there are no adjacent protons to couple with.

-

-CH(CH₃)₂ (H8, δ ~3.70 ppm): The methine proton is shifted downfield by the adjacent oxygen. It is split into a septet by the six equivalent protons of the two methyl groups (³JHH = 6.1 Hz).[9]

-

-CH(CH₃)₂ (H9/H10, δ ~1.15 ppm): The six protons of the two methyl groups are equivalent and appear as a single doublet, split by the methine proton (³JHH = 6.1 Hz).[10]

-

¹³C NMR Spectral Data and Interpretation

Broadband proton-decoupled ¹³C NMR spectra are simplified to singlets for each unique carbon, but coupling to fluorine remains, providing crucial structural information.

Table 2: Representative ¹³C NMR Data (101 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | C-F Coupling (JCF, Hz) | Assignment |

| ~162.5 | d, ¹JCF ≈ 245 | C5 |

| ~159.0 | d, ²JCF ≈ 14 | C2 |

| ~135.8 | d, ⁴JCF ≈ 3 | C6 |

| ~125.0 | d, ²JCF ≈ 22 | C4 |

| ~118.5 | d, ³JCF ≈ 8 | C3 |

| Not Observed | - | C1 |

| ~72.0 | s | C H(CH₃)₂ (C8) |

| ~68.5 | s | O-C H₂-Ar (C7) |

| ~21.8 | s | CH(C H₃)₂ (C9, C10) |

Detailed Interpretation:

-

C1 (Ipso-Carbon to Boron): The signal for the carbon atom directly attached to the boron (C1) is often not observed.[11] This is due to quadrupolar relaxation caused by the boron nucleus (¹¹B, I=3/2), which significantly broadens the carbon signal, often into the baseline.[12]

-

Aromatic Carbons (δ 118.5-162.5 ppm): The chemical shifts and C-F coupling constants are highly diagnostic.

-

C5 (δ ~162.5 ppm): The carbon directly bonded to fluorine shows the most downfield shift in the aromatic region and exhibits a very large one-bond coupling constant (¹JCF) of approximately 245 Hz.[13] This large coupling is a definitive indicator of a direct C-F bond.

-

C2 (δ ~159.0 ppm): This carbon is deshielded due to the attached electron-withdrawing oxygen atom. It shows a two-bond coupling to fluorine (²JCF) of around 14 Hz.

-

C4 and C6 (δ ~125.0 and ~135.8 ppm): These carbons are ortho to the fluorine (C4) and the boronic acid (C6), respectively. They display characteristic two-bond (²JCF for C4) and four-bond (⁴JCF for C6) couplings to fluorine.[14]

-

C3 (δ ~118.5 ppm): This carbon, meta to the fluorine, shows a smaller three-bond coupling (³JCF).

-

-

Aliphatic Carbons (δ 21.8-72.0 ppm):

-

The signals for the isopropoxymethyl group appear in the expected aliphatic region. The methine carbon (C8) and methylene carbon (C7) are shifted downfield due to their attachment to oxygen, appearing around 72.0 and 68.5 ppm, respectively.[15][16] The two equivalent methyl carbons (C9, C10) appear furthest upfield at approximately 21.8 ppm.

-

Conclusion

The structural characterization of this compound by ¹H and ¹³C NMR spectroscopy is straightforward when guided by a systematic approach. The key diagnostic features in the ¹H NMR spectrum are the characteristic splitting patterns of the three aromatic protons, influenced by H-H and H-F coupling, and the distinct septet and doublet of the isopropyl group. In the ¹³C NMR spectrum, the large one-bond C-F coupling constant is an unmistakable marker for the fluorinated carbon, while the smaller, long-range C-F couplings confirm the substitution pattern. The frequent absence of the C-B signal is also a characteristic feature of arylboronic acids. This guide provides a robust framework and reference data for researchers to confidently verify the identity and purity of this important synthetic intermediate.

References

-

ResearchGate. Why can't see the 13C signal of the carbon which linked with boric acid group directly in C-NMR?. [Link]

-

ResearchGate. ¹H-NMR (700 MHz, ¹H) of 1 in DMSO-d6. * indicates solvent residual peaks. [Link]

-

Reddit. Effect of boron groups on 13 C NMR chemical shift. [Link]

-

Journal of the American Chemical Society. Chemical shifts and coupling constants in pentafluorophenyl derivatives. I. Correlations of chemical shifts, coupling constants, and .pi.-electronic interactions. [Link]

-

ACS Publications. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]

-

Reddit. Recording NMR spectra for aryl boronic acids - overcoming oligomerization. [Link]

-

University of Bath Research Portal. Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. [Link]

-

Chem.libretexts.org. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

National Institutes of Health. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. [Link]

-

Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

University of Bath Research Portal. Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Diols. [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

ResearchGate. Influence of fluorine substituents on the NMR properties of phenylboronic acids. [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

ScienceDirect. Fluorine Coupling Constants. [Link]

-

Scilit. NMR Fluorine-Fluorine Coupling Constants in Saturated Organic Compounds. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

ResearchGate. 13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. [Link]

-

ResearchGate. 13C-NMR chemical shifts (ppm) in acetone-d 6 , multiplicity and.... [Link]

-

University of Wisconsin-Madison. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

-

YouTube. How to Interpret Chemical Shift in the Carbon-13 NMR. [Link]

-

ResearchGate. Coupling of Protons with Fluorine Page. [Link]

Sources

- 1. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reddit.com [reddit.com]

- 3. researchgate.net [researchgate.net]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. eclass.uoa.gr [eclass.uoa.gr]

- 9. compoundchem.com [compoundchem.com]

- 10. One moment, please... [chemistrysteps.com]

- 11. researchgate.net [researchgate.net]

- 12. reddit.com [reddit.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. compoundchem.com [compoundchem.com]

The Impact of Fluorine on Solid-State Architecture: A Crystallographic Guide to Fluorinated Phenylboronic Acids

Foreword: The Subtle Power of a Single Atom

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine has become a cornerstone of molecular design.[1] Its unique electronic properties—high electronegativity, small van der Waals radius, and the ability to form strong bonds with carbon—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[1] Phenylboronic acids, versatile building blocks in their own right, gain remarkable new characteristics upon fluorination. These alterations are not confined to their solution-state behavior; they extend into the solid state, dictating the intricate dance of molecules as they assemble into crystalline lattices. This guide provides an in-depth exploration of the crystal structure analysis of fluorinated phenylboronic acids, offering researchers, scientists, and drug development professionals a comprehensive technical resource grounded in field-proven insights. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a comparative analysis of key crystal structures to illuminate the profound impact of fluorination on supramolecular architecture.

The Foundational Pillar: Understanding Phenylboronic Acid Crystallography

Before exploring the specific effects of fluorination, it is crucial to understand the fundamental principles governing the crystal packing of phenylboronic acids. The boronic acid moiety, -B(OH)₂, is a powerful hydrogen-bond donor and acceptor. This dual nature typically leads to the formation of a highly robust and predictable supramolecular synthon: the hydrogen-bonded homodimer.

The Dimeric R²₂(8) Synthon: A Persistent Motif

The vast majority of phenylboronic acids crystallize as centrosymmetric dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds between their boronic acid groups.[2][3] This interaction is classified using graph-set notation as an R²₂(8) ring motif. The stability of this synthon is a primary driving force in the crystallization of these compounds.

The Fluorine Effect: Perturbing the Crystalline Landscape

The introduction of one or more fluorine atoms onto the phenyl ring introduces a fascinating layer of complexity to the crystal engineering of these molecules. The position and number of fluorine substituents can influence the crystal packing in several key ways:

-

Modulation of Acidity and Hydrogen Bonding: Fluorine's electron-withdrawing nature increases the acidity of the boronic acid protons, which can subtly alter the strength and geometry of the primary O-H···O hydrogen bonds in the dimeric synthon.[4][5]

-

Introduction of Weak Hydrogen Bonds: The fluorine atom itself can act as a weak hydrogen bond acceptor, leading to the formation of C-H···F and O-H···F interactions that can influence the higher-order supramolecular organization.[3][6]

-

Electrostatic and π-Stacking Interactions: Fluorination alters the quadrupole moment of the aromatic ring, which can significantly impact π-stacking interactions and lead to different packing motifs.[7]

-

Conformational Changes: The presence of a fluorine atom, particularly in the ortho position, can lead to intramolecular O-H···F hydrogen bonds, influencing the torsion angle between the phenyl ring and the boronic acid group.[3][4]

The interplay of these effects results in a rich and varied structural landscape for fluorinated phenylboronic acids.

A Practical Guide to the Crystallographic Workflow

The successful elucidation of the crystal structure of a fluorinated phenylboronic acid is a multi-step process that demands careful execution and a solid understanding of the underlying principles. This section provides a detailed, step-by-step methodology from crystal growth to structure refinement.

The Crucial First Step: Growing High-Quality Single Crystals

The adage "garbage in, garbage out" is particularly apt for X-ray crystallography; the quality of the final structure is intrinsically linked to the quality of the initial crystal. Phenylboronic acids can be challenging to crystallize due to their tendency to form amorphous solids or microcrystalline powders. However, with careful control of conditions, high-quality single crystals suitable for diffraction can be obtained.

Recommended Crystallization Protocol:

-

Solvent Selection:

-

Begin by assessing the solubility of the fluorinated phenylboronic acid in a range of solvents of varying polarity (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, and hexane).

-

An ideal solvent system is one in which the compound is sparingly soluble at room temperature and moderately to fully soluble upon heating.

-

For many fluorinated phenylboronic acids, mixtures of a good solvent (e.g., ethanol, acetone) and a miscible anti-solvent (e.g., water, hexane) are effective.

-

-

Slow Evaporation Method:

-

Prepare a saturated or near-saturated solution of the compound in the chosen solvent or solvent system at room temperature or with gentle heating.

-

Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as nucleation sites and lead to the formation of multiple small crystals.

-

Cover the vial with a cap that has been pierced with a needle or with parafilm with a few small pinholes. This allows for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

-

-

Vapor Diffusion Method:

-

This method is particularly useful when only small amounts of material are available.

-

Dissolve the compound in a small volume of a relatively non-volatile "good" solvent in a small, open vial.

-

Place this vial inside a larger, sealed container (e.g., a jar or beaker covered with a watch glass) that contains a larger volume of a more volatile "anti-solvent" in which the compound is insoluble.

-

The anti-solvent will slowly diffuse into the solution of the compound, gradually reducing its solubility and inducing crystallization.

-

-

Crystal Harvesting and Mounting:

-

Once well-formed crystals of a suitable size (typically 0.1-0.3 mm in all dimensions) are observed, carefully extract one with a cryoloop.

-

Quickly coat the crystal in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and ice formation during data collection at low temperatures.

-

Mount the crystal on the goniometer head of the diffractometer.

-

From Crystal to Data: Single-Crystal X-ray Diffraction

The following workflow outlines the key steps in collecting high-quality diffraction data.

Caption: A flowchart of the single-crystal X-ray diffraction workflow.

Unveiling the Structure: Solution and Refinement with SHELX

The SHELX suite of programs is the industry standard for small-molecule crystal structure solution and refinement.

Step-by-Step Structure Refinement Protocol using SHELXL:

-

Initial Structure Solution:

-

The integrated and scaled data (.hkl file) and a file containing the unit cell parameters and chemical formula (.ins file) are used as input for a structure solution program like SHELXT.

-

SHELXT will attempt to locate the positions of the non-hydrogen atoms using direct methods or Patterson functions.

-

-

Initial Refinement Cycles:

-

The initial atomic coordinates from SHELXT are then used for the first round of refinement in SHELXL.

-

In the initial cycles, refine the positions of the non-hydrogen atoms isotropically.

-

-

Difference Fourier Map Analysis:

-

After the initial refinement, a difference Fourier map is calculated. This map shows regions of excess and deficient electron density.

-

Positive peaks (Q-peaks) in the difference map often correspond to the positions of missing atoms, particularly hydrogen atoms.

-

-

Anisotropic Refinement and Hydrogen Atom Placement:

-

Refine the non-hydrogen atoms anisotropically to account for their thermal motion in different directions.

-

Hydrogen atoms can be placed in calculated positions ("riding model") or located from the difference Fourier map and refined freely. For phenylboronic acids, the hydroxyl hydrogens are typically located in the difference map and their positions refined.

-

-

Convergence and Final Refinement:

-

Continue the refinement cycles until the structure converges, meaning that the shifts in the atomic parameters are negligible.

-

The final refinement should include the refinement of the weighting scheme and the extinction coefficient if necessary.

-

-

Validation and CIF File Generation:

-

The final refined structure should be validated using software like PLATON or the IUCr's checkCIF service. This will check for any inconsistencies or potential errors in the structure.

-

A Crystallographic Information File (CIF) is then generated, which contains all the information about the crystal structure and the crystallographic experiment. This file is then ready for deposition in a database like the Cambridge Structural Database (CSD).

-

A Comparative Analysis of Fluorinated Phenylboronic Acid Crystal Structures

To illustrate the impact of fluorination on the crystal structure of phenylboronic acids, a comparative analysis of several key examples is presented below. The data has been compiled from the Cambridge Structural Database (CSD) and the primary literature.

| Compound Name | CSD Deposition # | Crystal System | Space Group | Key Intermolecular Interactions | Dihedral Angle (C-C-B-O) (°) | Reference |

| 2-Fluorophenylboronic acid | 4512180 | Monoclinic | P2₁/c | O-H···O, C-H···F | ~25 | [8] |

| 3-Fluorophenylboronic acid | 624725 | Monoclinic | P2₁/n | O-H···O, C-H···F | ~10 | [9] |

| 4-Fluorophenylboronic acid | 4125520 | Monoclinic | P2₁/c | O-H···O, C-H···F | ~5 | [10] |

| 2,4-Difluorophenylboronic acid | 717266 | Monoclinic | P2₁/n | O-H···O, O-H···F, C-H···F | ~4.4 | [11][12] |

| Pentafluorophenylboronic acid | 259105 | Monoclinic | P2₁/c | O-H···O, C-F···π | ~60 | [13] |

Analysis of the Data:

-

Persistence of the Dimeric Synthon: All the analyzed structures exhibit the classic hydrogen-bonded dimeric R²₂(8) synthon, highlighting its robustness.

-

Influence of Fluorine Position on Dihedral Angle: The position of the fluorine atom has a notable effect on the twist of the boronic acid group relative to the phenyl ring. The para-substituted derivative is nearly planar, while the ortho and polyfluorinated derivatives show significant twisting. This is likely due to a combination of steric and electronic effects, including the potential for intramolecular O-H···F interactions in the ortho case.

-

Role of Weak Hydrogen Bonds: In addition to the primary O-H···O hydrogen bonds, C-H···F and O-H···F interactions are observed in the crystal packing of these compounds, contributing to the overall three-dimensional architecture.[11]

-

Highly Fluorinated Systems: In pentafluorophenylboronic acid, the highly electron-deficient nature of the perfluorinated ring leads to different types of intermolecular interactions, such as C-F···π interactions, playing a more significant role in the crystal packing.

Supramolecular Chemistry and Crystal Engineering Implications

The predictable formation of the dimeric synthon, coupled with the tunable influence of fluorine substitution, makes fluorinated phenylboronic acids excellent candidates for crystal engineering and the design of functional solid-state materials. By understanding the interplay between strong and weak hydrogen bonds, as well as π-stacking interactions, it is possible to design and synthesize crystalline materials with desired properties, such as specific packing motifs or porosities.

The following diagram illustrates the common supramolecular synthons observed in the crystal structures of fluorinated phenylboronic acids.

Caption: Common supramolecular synthons in fluorinated phenylboronic acid crystals.

Conclusion and Future Outlook

The crystal structure analysis of fluorinated phenylboronic acids reveals a fascinating interplay of strong and weak intermolecular forces that govern their solid-state assembly. The robust hydrogen-bonded dimeric synthon provides a reliable structural motif, while the strategic placement of fluorine atoms allows for the fine-tuning of the crystal packing through a network of weaker interactions. This in-depth understanding of their crystallographic behavior is not merely an academic exercise; it provides a powerful toolkit for the rational design of new pharmaceutical solids with optimized properties and advanced materials with tailored functionalities. As our ability to predict and control crystal structures continues to improve, fluorinated phenylboronic acids will undoubtedly remain at the forefront of innovation in crystal engineering.

References

-

Madura, I. D., Czerwińska, K., & Sołdańska, D. (2014). Hydrogen-Bonded Dimeric Synthon of Fluoro-Substituted Phenylboronic Acids versus Supramolecular Organization in Crystals. Crystal Growth & Design, 14(11), 5912–5921. [Link]

-

Adamczyk-Woźniak, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3465. [Link]

-

Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2024. [Link]

-

Madura, I. D., Czerwińska, K., & Sołdańska, D. (2014). Hydrogen-Bonded Dimeric Synthon of Fluoro-Substituted Phenylboronic Acids versus Supramolecular Organization in Crystals. Crystal Growth & Design, 14(11), 5912–5921. [Link]

-

Dabrowski, M., et al. (2012). Structural and Energetic Landscape of Fluorinated 1,4-Phenylenediboronic Acids. Crystal Growth & Design, 12(7), 3597–3607. [Link]

-

Rodríguez-Cuamatzi, P., et al. (2009). 2,4-Difluorophenylboronic acid. Acta Crystallographica Section E: Structure Reports Online, 65(1), o44-o45. [Link]

-

Dabrowski, M., et al. (2012). Structural and Energetic Landscape of Fluorinated 1,4-Phenylenediboronic Acids. Crystal Growth & Design, 12(7), 3597–3607. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of Fluorinated Phenylboronic Acids in Chemical Research. [Link]

-

Adamczyk-Woźniak, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3465. [Link]

-

Crystallography Open Database. (n.d.). COD 4512180: 2-Fluorophenylboronic acid. PubChem. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). CCDC 717266: 2,4-Difluorophenylboronic acid. PubChem. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). CCDC 624725: 3-Fluorophenylboronic acid. PubChem. [Link]

-

Rodríguez-Cuamatzi, P., et al. (2009). 2,4-Difluorophenylboronic acid. Acta Crystallographica Section E: Structure Reports Online, 65(1), o44-o45. [Link]

-

Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2018). Influence of fluorine substituents on the properties of phenylboronic compounds. Wiadomości Chemiczne, 72(9-10), 653-678. [Link]

-

Dabrowski, M., et al. (2012). The hydrogen-bonding pattern. Hydrogen bonds are shown as dashed lines. ResearchGate. [Link]

-

Adamczyk-Woźniak, A., et al. (2022). pKa of fluoro-substituted phenylboronic acids vs. acceptor number of the corresponding catechol esters. ResearchGate. [Link]

-

Crystallography Open Database. (n.d.). COD 4125520: 4-Fluorophenylboronic acid. PubChem. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). CCDC 259105: 2,3,4,5,6-Pentafluorobenzeneboronic acid. PubChem. [Link]

-

Gerasimova, E. S., et al. (2021). Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. CrystEngComm, 23(3), 629-637. [Link]

Sources

- 1. acs.figshare.com [acs.figshare.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Sci-Hub. Hydrogen-Bonded Dimeric Synthon of Fluoro-Substituted Phenylboronic Acids versus Supramolecular Organization in Crystals / Crystal Growth & Design, 2014 [sci-hub.box]

- 7. Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Fluorophenylboronic acid | C6H6BFO2 | CID 2733986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2,4-Difluorophenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2,4-Difluorophenylboronic acid | C6H5BF2O2 | CID 2734334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2,3,4,5,6-Pentafluorobenzeneboronic acid | C6H2BF5O2 | CID 2775922 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 5-Fluoro-2-(isopropoxymethyl)phenylboronic Acid in Organic Solvents

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-(isopropoxymethyl)phenylboronic acid is a key building block in modern organic synthesis, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions. The efficiency and success of its application are intrinsically linked to its solubility in the chosen reaction medium. This technical guide provides an in-depth analysis of the factors governing the solubility of this compound in organic solvents. While specific quantitative solubility data is not widely published, this document outlines the core physicochemical principles that dictate its solubility profile. Furthermore, it presents a detailed, field-proven experimental protocol for researchers to accurately determine solubility in their own laboratory settings, ensuring optimal reaction conditions and fostering reproducible results.

Introduction: The Synthetic Utility of a Modern Boronic Acid

Arylboronic acids are indispensable reagents in the synthesis of complex organic molecules, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction for the formation of C-C bonds.[1] this compound (Figure 1) has emerged as a valuable synthon, offering a unique combination of electronic and steric properties. The fluorine atom at the 5-position acts as an electron-withdrawing group, which can influence the acidity and reactivity of the boronic acid moiety.[2][3] The ortho-isopropoxymethyl group introduces steric bulk and moderate electron-donating effects, providing a handle to modulate reactivity and selectivity in coupling reactions.[2]

The successful application of this reagent in any synthetic protocol is critically dependent on its dissolution in the reaction solvent. Inadequate solubility can lead to poor reaction kinetics, low yields, and difficulties in purification. Therefore, a thorough understanding of its solubility characteristics is paramount for any scientist utilizing this compound. This guide will explore the molecular attributes influencing its solubility and provide a practical framework for its experimental determination.

Figure 1: Chemical Structure of this compound

A 2D representation of the title compound.

Physicochemical Properties Influencing Solubility

The solubility of this compound is a result of the interplay between its various structural features and the properties of the solvent. The principle of "like dissolves like" is a useful starting point for predicting solubility.

-

The Boronic Acid Group (-B(OH)₂): This functional group is polar and capable of acting as both a hydrogen bond donor (from the -OH groups) and a hydrogen bond acceptor (at the oxygen atoms). This imparts a degree of polarity to the molecule, suggesting solubility in polar solvents.[4] However, boronic acids have a propensity to undergo dehydration to form cyclic anhydrides known as boroxines (Figure 2).[5][6] This equilibrium is influenced by the solvent and temperature. Boroxines are generally less polar than their corresponding boronic acids, which can lead to a decrease in solubility in polar solvents and complicate solubility measurements.[6]

-

The Phenyl Ring: The aromatic ring is nonpolar and contributes to the molecule's solubility in less polar, aromatic, and chlorinated solvents through van der Waals interactions.

-

The Fluoro Substituent (-F): Fluorine is a highly electronegative atom, making the C-F bond polar. Its presence can increase the overall polarity of the molecule and may enhance interactions with polar solvents.[7]

-

The Isopropoxymethyl Group (-CH₂OCH(CH₃)₂): This ether group adds both nonpolar (the alkyl portions) and polar (the ether oxygen) character. The ether oxygen can act as a hydrogen bond acceptor, potentially improving solubility in protic solvents. The overall bulk of this group can also disrupt the crystal lattice of the solid, which may reduce the energy required for dissolution. The introduction of an isobutoxy group into a phenylboronic acid ring has been shown to generally increase solubility in most organic solvents.[8][9]

Predicted Solubility Profile in Organic Solvents

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile | High to Moderate | The polarity of these solvents can effectively solvate the polar boronic acid group. THF and other ethers are often excellent solvents for boronic acids.[6] |

| Polar Protic | Methanol, Ethanol, Isopropanol | High to Moderate | These solvents can engage in hydrogen bonding with both the hydroxyl groups and the ether oxygen of the boronic acid, promoting dissolution.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | The moderate polarity of these solvents can accommodate both the polar and nonpolar regions of the molecule. Phenylboronic acid shows moderate solubility in chloroform.[11] |

| Aromatic | Toluene, Xylene | Moderate to Low | The aromatic ring of the solvent can interact favorably with the phenyl ring of the solute. However, the overall polarity mismatch may limit high solubility. |

| Nonpolar Hydrocarbons | Hexanes, Heptane, Cyclohexane | Very Low | The significant polarity of the boronic acid group leads to poor compatibility with nonpolar solvents. Phenylboronic acids generally have very low solubility in hydrocarbons.[11] |

Disclaimer: This table represents a prediction based on the physicochemical properties of the molecule and published data for analogous compounds. Experimental verification is required for accurate quantitative solubility data.

Experimental Protocol for Thermodynamic Solubility Determination

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[12][13] The following protocol is a robust methodology for determining the solubility of this compound in various organic solvents.

Principle

An excess amount of the solid boronic acid is agitated in a specific volume of the chosen solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the solution is saturated, and the concentration of the dissolved solid is constant. After separating the undissolved solid, the concentration of the boronic acid in the supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC).

Materials and Apparatus

-

This compound (solid)

-

High-purity organic solvents of interest

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis or PDA)[14]

-

Appropriate HPLC column (e.g., C18 reverse-phase)[14]

Step-by-Step Methodology

-

Preparation of Stock Standards:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) in a volumetric flask to prepare a concentrated stock solution.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards of known concentrations.

-

-

Sample Preparation (in triplicate for each solvent):

-

Add an excess amount of the solid boronic acid to a pre-weighed vial. An amount that is visually in excess after equilibration is sufficient.

-

Accurately add a known volume (e.g., 5 mL) of the desired organic solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stirrer plate set to a constant temperature (e.g., 25 °C).

-

Agitate the samples at a constant speed for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.[15][16] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) for a new compound to confirm that the concentration is no longer changing.

-

-

Sample Collection and Preparation for Analysis:

-

Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to avoid artificially high results.

-

Dilute the filtered sample with a known volume of the HPLC mobile phase to bring the concentration within the range of the calibration curve.

-

-

HPLC Analysis:

-

Analyze the calibration standards and the prepared samples by HPLC.[17]

-

Generate a calibration curve by plotting the peak area (or height) versus the concentration of the standards.

-

Determine the concentration of the boronic acid in the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the boronic acid in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Workflow for solubility determination.

Conclusion

Understanding the solubility of this compound is a critical prerequisite for its effective use in organic synthesis. This guide has provided a framework for predicting its solubility based on its molecular structure and the properties of common organic solvents. More importantly, it has detailed a reliable and robust experimental protocol for the quantitative determination of its solubility. By following this methodology, researchers and drug development professionals can ensure the selection of optimal solvent systems, leading to improved reaction outcomes, enhanced process efficiency, and greater reproducibility in their synthetic endeavors.

References

-

Wikipedia. Phenylboronic acid. [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]

-

World Health Organization. (2006). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. In WHO Expert Committee on Specifications for Pharmaceutical Preparations, fortieth report. [Link]

-

Müllertz, A., et al. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 17(3), 24-31. [Link]

-

Grokipedia. Phenylboronic acid. [Link]

-

ResearchGate. Dehydration of phenylboronic acid with the formation of boroxine. [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2021). Equilibria in the 3-(trifluoromethyl)phenylboronic acid - boroxine system. Solubility of the acid and its cyclic esters in organic solvents. Journal of Molecular Liquids, 334, 116035. [Link]

-

Schittny, A., et al. (2020). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Pharmazie, 75(12), 626-631. [Link]

-

Leszczyński, P., et al. (2018). Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines. Crystals, 8(10), 385. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4499–4505. [Link]

-

Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2018). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry, 90(4), 677–702. [Link]

-

Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2018). Influence of fluorine substituents on the properties of phenylboronic compounds. De Gruyter. [Link]

-

Wang, R., et al. (2012). HPLC/APCI mass spectrometry of saturated and unsaturated hydrocarbons by using hydrocarbon solvents as the APCI reagent and HPLC mobile phase. Analytical Chemistry, 84(7), 3297-3304. [Link]

-

ResearchGate. The compounds investigated in the present work. [Link]

-

Galala University. Analysis of Organic Compounds (HPLC-PDA). [Link]

-

Chrom Tech, Inc. (2025). HPLC Chromatography Solutions Guide. [Link]

-

Chemistry LibreTexts. High Performance Liquid Chromatography. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. Sci-Hub. Influence of fluorine substituents on the properties of phenylboronic compounds / Pure and Applied Chemistry, 2017 [sci-hub.box]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. who.int [who.int]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. chromtech.com [chromtech.com]

- 15. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 16. bioassaysys.com [bioassaysys.com]

- 17. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 5-Fluoro-2-(isopropoxymethyl)phenylboronic acid (CAS Number: 1333392-80-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 5-Fluoro-2-(isopropoxymethyl)phenylboronic acid, a key building block in modern organic synthesis. The unique structural features of this compound, arising from the interplay of its fluorine, isopropoxymethyl, and boronic acid moieties, offer distinct advantages in the construction of complex molecular architectures, particularly in the realm of pharmaceutical and materials science research.

Compound Identity and Physicochemical Properties

This compound is a substituted arylboronic acid with the CAS Registry Number 1333392-80-5. Its structure is characterized by a phenyl ring substituted with a fluorine atom at the 5-position, an isopropoxymethyl group at the 2-position, and a boronic acid functional group.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1333392-80-5 | [1] |

| Molecular Formula | C₁₀H₁₄BFO₃ | [2] |

| Molecular Weight | 212.03 g/mol | [1][2] |

| IUPAC Name | (5-Fluoro-2-(isopropoxymethyl)phenyl)boronic acid | |

| InChI Key | NMKVOYZVOGHDAI-UHFFFAOYSA-N | [1] |

| Physical Form | Solid | |

| Storage Temperature | 2-8°C |

The presence of the fluorine atom, a potent electron-withdrawing group, significantly influences the electronic properties of the phenyl ring and the acidity of the boronic acid group.[1] This increased acidity can facilitate key steps in cross-coupling reactions. Conversely, the isopropoxymethyl group introduces steric bulk and possesses moderate electron-donating effects through its ether linkage.[1] This combination of electronic and steric factors provides a unique reactivity profile for this reagent.

Synthesis and Mechanistic Considerations

The synthesis of this compound typically proceeds through a Miyaura borylation reaction, a powerful method for the formation of carbon-boron bonds.

General Synthesis Workflow

A common synthetic route starts from a readily available substituted aryl halide, such as 5-fluoro-2-bromobenzene.[1] The synthesis can be conceptualized in the following key stages:

Caption: General synthetic workflow for this compound.

Illustrative Synthesis Protocol

The following protocol outlines a representative synthesis based on the Miyaura borylation of an appropriate aryl halide.

Step 1: Preparation of the Aryl Halide Precursor The synthesis commences with a suitable starting material like 1-bromo-4-fluoro-2-methylbenzene. This is then subjected to radical bromination to yield 1-bromo-2-(bromomethyl)-4-fluorobenzene. Subsequent reaction with sodium isopropoxide in a Williamson ether synthesis affords 1-bromo-4-fluoro-2-(isopropoxymethyl)benzene.

Step 2: Miyaura Borylation To a solution of 1-bromo-4-fluoro-2-(isopropoxymethyl)benzene in an appropriate solvent (e.g., dioxane), bis(pinacolato)diboron, a palladium catalyst such as Pd(PPh₃)₄, and a base (e.g., potassium acetate) are added. The reaction mixture is heated under an inert atmosphere until the starting material is consumed.

Step 3: Hydrolysis Upon completion of the borylation, the resulting boronate ester is hydrolyzed. This is typically achieved by an acidic workup, which cleaves the pinacol protecting group to yield the final this compound.[1] The product is then purified using standard techniques such as recrystallization or column chromatography.

Spectroscopic Characterization